molecular formula C22H21N3O4 B4509744 1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4509744
M. Wt: 391.4 g/mol
InChI Key: HLJZWHLFMBIOHH-UHFFFAOYSA-N
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Description

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalen-2-yl group: This can be achieved through Friedel-Crafts acylation of naphthalene.

    Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives.

    Coupling of the naphthalen-2-yl and pyridazine rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired intermediate.

    Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final coupling and purification: The final product is obtained by coupling the intermediate with piperidine-4-carboxylic acid, followed by purification using techniques such as column chromatography.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene or pyridazine rings are replaced by other substituents.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of certain biological pathways.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, such as catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Naphthalen-2-yl derivatives: These compounds share the naphthalene ring structure and may have similar chemical properties and applications.

    Pyridazine derivatives: Compounds containing the pyridazine ring are often studied for their biological activity and potential therapeutic uses.

    Piperidine derivatives: Piperidine-containing compounds are widely used in medicinal chemistry and drug development.

The uniqueness of this compound lies in its combination of these three distinct ring systems, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-20-8-7-19(18-6-5-15-3-1-2-4-17(15)13-18)23-25(20)14-21(27)24-11-9-16(10-12-24)22(28)29/h1-8,13,16H,9-12,14H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJZWHLFMBIOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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